N-(3'-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3’-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide is a complex organic compound that features a spiro-indole-thiadiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a thiadiazole precursor, often involving the use of hydrazonoyl halides and thiocyanates.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3’-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3’-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Biological Studies: It has been studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Material Science: The unique structural features of the compound make it suitable for use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3’-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core structure and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds such as 1,3,4-thiadiazole-2-thiol and 2-amino-1,3,4-thiadiazole have similar thiadiazole rings and are known for their antimicrobial properties.
Uniqueness
N-(3’-Acetyl-1-{[4-(3-methylbutoxy)phenyl]methyl}-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The combination of indole and thiadiazole moieties in a single molecule enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C25H28N4O4S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[4-acetyl-1'-[[4-(3-methylbutoxy)phenyl]methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C25H28N4O4S/c1-16(2)13-14-33-20-11-9-19(10-12-20)15-28-22-8-6-5-7-21(22)25(23(28)32)29(18(4)31)27-24(34-25)26-17(3)30/h5-12,16H,13-15H2,1-4H3,(H,26,27,30) |
InChI Key |
WTARTXMWBMCISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.